Product packaging for 6-Fluoro-3-methoxyquinoline(Cat. No.:)

6-Fluoro-3-methoxyquinoline

Cat. No.: B11915299
M. Wt: 177.17 g/mol
InChI Key: MXZSOJRUXCHIDH-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxyquinoline is a high-value, multifunctional heteroaromatic scaffold designed for advanced research and development. This compound integrates two distinct functional groups—a fluorine atom and a methoxy group—onto the quinoline core, making it a versatile precursor in organic synthesis and medicinal chemistry. The strategic substitution pattern on the quinoline ring system enhances its utility as a building block for the construction of more complex molecules. Its primary research applications include serving as a key intermediate in the synthesis of potential pharmaceutical agents, where the fluorine atom is often used to modulate bioavailability, metabolic stability, and binding affinity . The methoxy group can act as a hydrogen bond acceptor or influence the electronic properties of the ring system. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in the development of kinase inhibitors, antimicrobials, and other small-molecule therapeutics. The molecular scaffold is analogous to other well-characterized research chemicals such as 6-Methoxyquinoline and 6-Fluoroquinoline . Handling should follow standard laboratory safety protocols. This product is labeled with the GHS warning "Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation" . It is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B11915299 6-Fluoro-3-methoxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZSOJRUXCHIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 3 Methoxyquinoline

Direct Synthesis Routes for 6-Fluoro-3-methoxyquinoline

Direct synthesis methods offer an efficient means of constructing the this compound scaffold from acyclic precursors. These routes are often favored for their convergence and ability to introduce the required functional groups in the early stages of the synthesis.

Two-Step Synthesis from p-Anisidine (B42471) and 2-Fluoromalonic Acid

A widely utilized and scalable method for the synthesis of this compound involves a two-step sequence starting from p-anisidine and 2-fluoromalonic acid. acs.orgacs.org This approach is valued for its straightforwardness and has been developed for large-scale production. thieme-connect.comthieme-connect.com

The initial step involves the condensation and cyclization of p-anisidine with 2-fluoromalonic acid. This reaction is typically promoted by a dehydrating and chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux conditions. acs.orgacs.org This cyclization furnishes the key intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556). acs.orgacs.org The reaction is an exothermic process, and the in-situ generation of hydrogen chloride gas is observed. amazonaws.com

The subsequent step is the reductive dehalogenation of the dichloro intermediate to afford the final product, this compound. acs.orgacs.org This transformation is commonly achieved through catalytic hydrogenolysis.

Phosphoryl Chloride Mediated Cyclization Methods

The use of phosphorus oxychloride (POCl₃) is central to the cyclization step in the direct synthesis of this compound from p-anisidine and 2-fluoromalonic acid. acs.orgacs.org POCl₃ serves a dual role as both a Lewis acid catalyst and a dehydrating agent, facilitating the formation of the quinoline (B57606) ring system in what can be described as a Friedländer-type mechanism. The reaction of p-anisidine and 2-fluoromalonic acid in the presence of POCl₃ leads to the formation of 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.orgacs.org Research has shown that optimizing the stoichiometry of POCl₃ is crucial for achieving high purity and yield. For instance, reducing the equivalents of POCl₃ can minimize the occurrence of over-chlorination side reactions.

ReagentRoleIntermediate Product
p-AnisidineStarting Material2,4-dichloro-3-fluoro-6-methoxyquinoline
2-Fluoromalonic AcidStarting Material2,4-dichloro-3-fluoro-6-methoxyquinoline
Phosphorus Oxychloride (POCl₃)Catalyst and Dehydrating Agent2,4-dichloro-3-fluoro-6-methoxyquinoline

Hydrogenolysis Approaches for Halogen Reduction

Hydrogenolysis is a critical step in the synthesis of this compound from the 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate. acs.orgacs.org This chemical process involves the cleavage of the carbon-halogen bonds by reaction with hydrogen. numberanalytics.com

A common method employs palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source. acs.org One approach utilizes fresh Pd/C and ammonium (B1175870) formate (B1220265) as the hydrogen donor in a methanol (B129727) solvent at room temperature. acs.org An alternative, which has been successfully applied on a kilogram scale, involves the use of Raney nickel as the catalyst with hydrogen gas. thieme-connect.comthieme-connect.com Transfer hydrogenation has also been demonstrated as a viable option for this reduction. thieme-connect.comthieme-connect.com

Kinetic studies have suggested that the removal of the chlorine at the C2 position occurs more rapidly than at the C4 position, which is attributed to reduced steric hindrance at the C2 position. Optimization of reaction parameters such as hydrogen pressure is important to prevent undesired side reactions like the cleavage of the methoxy (B1213986) group.

CatalystHydrogen SourceKey Features
Palladium on Carbon (Pd/C)Ammonium FormatePerformed at room temperature. acs.org
Raney NickelHydrogen GasSuitable for large-scale synthesis. thieme-connect.comthieme-connect.com

Synthesis from Related Quinoline Precursors

An alternative strategy for the synthesis of this compound involves the modification of pre-existing quinoline derivatives. These methods can be advantageous when the starting quinoline precursors are readily available.

Halogenation of Methoxyquinoline Derivatives

The introduction of a fluorine atom onto a methoxyquinoline scaffold can be achieved through halogenation reactions. One documented approach involves the bromination of 2-methoxyquinoline, which has been shown to occur at the 6- and 8-positions, rather than the 4-position as previously reported. researchgate.net While this specific example does not directly yield the 6-fluoro isomer, it highlights the principle of electrophilic halogenation on the quinoline ring, where the position of substitution is directed by the existing substituents.

Utilizing 2,4-Dichloro-3-fluoroquinoline as a Synthon

A practical and scalable four-step synthesis has been developed for 4-halogenated 3-fluoro-6-methoxyquinolines starting from 2,4-dichloro-3-fluoroquinoline. thieme-connect.com While the primary products of this specific route are 4-bromo- and 4-iodo-3-fluoro-6-methoxyquinoline, the methodology underscores the utility of functionalized quinoline synthons in building more complex derivatives. thieme-connect.com This approach allows for the introduction of various functionalities at different positions of the quinoline ring in a controlled manner.

Advanced Synthetic Strategies and Process Development

The development of efficient and scalable synthetic routes is crucial for the large-scale production of this compound. Researchers have explored various strategies to optimize yield, reduce costs, and ensure process safety.

A more practical and scalable two-step approach has been developed, starting from readily available and inexpensive materials: p-anisidine and 2-fluoromalonic acid. acs.orgacs.org This process involves a phosphorus oxychloride (POCl₃)-mediated cyclization to form 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.orgresearchgate.net This intermediate is then subjected to hydrogenolysis to yield the final product. acs.orgresearchgate.net This route has been successfully scaled up to produce kilograms of this compound with high purity. acs.org The cyclization step, a key transformation, proceeds with a 41% yield on a 32 kg scale, while the subsequent reduction has been demonstrated with a 71% yield on a 23 kg scale using Raney nickel and hydrogen gas, or a 75% yield on a 1 kg scale via transfer hydrogenation. thieme-connect.com

The following table summarizes a scalable synthetic route for this compound:

StepReactantsReagents/ConditionsProductYield
1p-Anisidine, 2-Fluoromalonic acidPOCl₃, Reflux2,4-Dichloro-3-fluoro-6-methoxyquinoline41% (on 32 kg scale) thieme-connect.com
22,4-Dichloro-3-fluoro-6-methoxyquinolineH₂, Raney NickelThis compound71% (on 23 kg scale) thieme-connect.com

Another approach for the synthesis of related quinoline derivatives involves the use of nanocatalysts in greener protocols, which can offer high to excellent yields and the potential for catalyst recycling. acs.org While not specifically detailed for this compound, these methods highlight a trend towards more sustainable manufacturing processes in quinoline synthesis. mdpi.com

In the initial cyclization step, the equivalents of POCl₃ were a key variable. Reducing the amount of POCl₃ from 3.0 to 2.5 equivalents was found to minimize the formation of over-chlorinated side products. The reaction temperature was also controlled at 105°C to ensure a controlled reflux.

The table below outlines the optimization of reaction conditions for the synthesis of this compound:

ParameterInitial ConditionsOptimized ConditionsImpact on Yield
Cyclization Step
POCl₃ Equivalents3.0 eq2.5 eqMinimized side reactions
Reaction Temperature110°C (reflux)105°C (controlled reflux)Improved control
Hydrogenolysis Step
Hydrogen Pressure50 psi H₂30 psi H₂Preserved methoxy group
Overall Yield 68%82%Significant improvement

Furthermore, general strategies for optimizing quinoline synthesis include the use of microwave irradiation, which can lead to faster reaction times and higher yields. researchgate.net The choice of catalyst is also paramount, with studies exploring various options from traditional acid/base catalysts to more advanced nanocatalysts and metal-free systems to improve efficiency and environmental friendliness. acs.orgacgpubs.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. ic.ac.ukamazonaws.com This process involves a series of "disconnections," which are imaginary bond-breaking steps corresponding to known chemical reactions in the forward direction. ic.ac.uk

The core principle of retrosynthetic analysis is to identify strategic bonds to disconnect within the target molecule. ic.ac.uk For this compound, a primary disconnection would be of the C-N and C-C bonds that form the quinoline ring system.

A logical disconnection of the quinoline ring leads back to an aniline (B41778) derivative and a three-carbon component. e-bookshelf.de In the case of this compound, this suggests a disconnection to a substituted aniline and a malonic acid derivative. This is precisely the strategy employed in the scalable synthesis, where the target molecule is disconnected to p-anisidine and 2-fluoromalonic acid. acs.orgacs.org

Alternative disconnection strategies for quinoline synthesis often involve well-established named reactions like the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group. acgpubs.org For this compound, this would imply a disconnection to a derivative of 2-amino-5-fluorobenzaldehyde (B139799) or ketone and a suitable two-carbon component.

The choice of disconnection is guided by the availability of starting materials and the reliability of the corresponding forward reactions. e-bookshelf.de A good disconnection simplifies the target molecule significantly. ic.ac.uk

Functional group interconversion (FGI) is a key tactic in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a desired disconnection or to introduce a required functionality. imperial.ac.uk FGI is the process of converting one functional group into another through reactions like oxidation, reduction, substitution, or elimination. imperial.ac.ukyoutube.com

A practical example of FGI is seen in the scalable synthesis of 3-fluoro-6-methoxyquinoline (B1245202), where the initial cyclization product is a dichloro-substituted quinoline. acs.org The subsequent hydrogenolysis is an FGI step, specifically a reduction of the C-Cl bonds to C-H bonds, to arrive at the final product. acs.orgimperial.ac.uk

Another instance where FGI is crucial is in the potential synthesis from a quinoline N-oxide intermediate. The N-oxide itself is formed by the oxidation of the parent quinoline, an FGI. Subsequent reactions to introduce the fluoro and methoxy groups would also be considered FGIs.

The strategic use of FGIs allows for greater flexibility in synthetic planning, enabling chemists to navigate around challenging transformations or to utilize more accessible starting materials. scribd.com

Synthesis and Reactivity of 6 Fluoro 3 Methoxyquinoline Derivatives

Functionalization and Modification of the Quinoline (B57606) Core

The functionalization of the 6-fluoro-3-methoxyquinoline ring system is achieved through various modern synthetic methodologies. These reactions target different positions on the quinoline core, allowing chemists to fine-tune the electronic and steric properties of the molecule. Key strategies include directed metalation, halogen-metal exchange, and cross-coupling reactions.

Lithiation and Subsequent Trapping Reactions

Directed ortho-metalation, specifically lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. researchgate.net In the context of 3-fluoro-6-methoxyquinoline (B1245202), lithiation can be achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). researchgate.netresearchgate.net This reaction is highly regioselective, with deprotonation occurring at a specific position on the quinoline ring. The resulting organolithium intermediate is a potent nucleophile that can be trapped with various electrophiles to introduce new functional groups.

A notable application is the synthesis of alcohol derivatives, which serve as precursors for more complex molecules. For instance, commercially available 3-fluoro-6-methoxyquinoline can be treated with LDA to generate a lithiated species, which is then reacted with an aldehyde electrophile to yield the corresponding secondary alcohol. researchgate.net This method, however, can be sensitive to other reactive groups within the molecule, such as phthalimide (B116566) protecting groups, which may lead to lower yields due to competing reactions. researchgate.net

Reaction Type Substrate Reagent Electrophile Product Source
Lithiation-Trapping3-Fluoro-6-methoxyquinolineLithium diisopropylamide (LDA)AldehydeSecondary alcohol derivative researchgate.net

Halogen-Metal Exchange Strategies

Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for converting an organic halide into an organometallic reagent. wikipedia.org This strategy is particularly useful when direct deprotonation (lithiation) is not feasible or provides poor regioselectivity. The exchange rate is typically fastest for iodides, followed by bromides and then chlorides. wikipedia.org

This method has been applied to the synthesis of functionalized quinolines. For example, a bromo-quinoline derivative can undergo a halogen-metal exchange with an organolithium reagent like n-hexyllithium. researchgate.net The resulting lithiated quinoline can then be trapped with an electrophile, such as an aldehyde, in a manner similar to that described for direct lithiation. researchgate.net

Furthermore, bromo/magnesium (Br/Mg) and iodo/zinc (I/Zn) exchange reactions provide access to functionalized Grignard and organozinc reagents, respectively. uni-muenchen.desigmaaldrich.com A practical route to 4-halogenated 3-fluoro-6-methoxyquinolines, such as 4-bromo- and 4-iodo-3-fluoro-6-methoxyquinoline, has been developed, providing key building blocks for these exchange reactions. researchgate.net For instance, 3-fluoro-4-iodo-6-methoxyquinoline (B8752892) can be treated with sBu₂Zn·2LiOR to generate a zinc reagent, which can then participate in copper-catalyzed reactions, such as allylation with allyl bromide. uni-muenchen.de

Exchange Type Substrate Reagent Intermediate Subsequent Reaction Source
Halogen-LithiumBromo-quinoline derivativen-HexyllithiumLithiated quinolineTrapping with aldehyde researchgate.net
Iodo-Zinc3-Fluoro-4-iodo-6-methoxyquinolinesBu₂Zn·2LiOROrganozinc quinolineCopper-catalyzed allylation uni-muenchen.de

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the quinoline core is commonly achieved through transition metal-catalyzed cross-coupling and C-H activation reactions. mdpi.com Palladium-catalyzed Suzuki-Miyaura cross-coupling is a robust method for forming C-C bonds between halogenated quinolines and arylboronic acids. nih.gov

Direct C-H functionalization has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. mdpi.com For the quinoline scaffold, various positions can be targeted depending on the catalyst system and directing groups. Rhodium-based catalysts have been successfully used for the C2-alkylation of quinoline N-oxides with alkenes. mdpi.com Similarly, palladium-catalyzed C-H arylation can be directed to various positions on the quinoline ring. mdpi.com For example, 6-methoxyquinoline (B18371) has been shown to undergo Ir-catalyzed C3 silylation, demonstrating the feasibility of functionalizing the carbocyclic ring. mdpi.com More recently, a Minisci-type reaction enabled by hydrogen atom transfer has been developed for the late-stage alkylation of heteroarenes, including 4-methoxyquinoline, using gaseous alkanes. acs.org

Acylation and Sulfonylation Reactions

Acyl and sulfonyl groups are important functionalities in medicinal chemistry, often found in biologically active molecules. semanticscholar.org The introduction of these groups onto the quinoline nucleus can be achieved through several methods. Palladium-catalyzed C2-acylation of quinolines has been demonstrated using aroyl chlorides as coupling partners. mdpi.com

Direct C-H sulfonylation represents a more advanced strategy. One approach involves the activation of the quinoline nitrogen with an agent like triflic anhydride (B1165640) (Tf₂O), followed by the addition of a sulfinate salt. semanticscholar.org This method provides direct access to sulfonylated N-heterocycles. Another strategy for the C2-sulfonylation of quinoline N-oxides utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) in a copper-catalyzed reaction. mdpi.com The functionalization of amino-substituted heterocycles through acylation and sulfonylation is also a common strategy for derivatization. nih.gov

Esterification and Amidation Reactions

Esterification and amidation reactions are fundamental transformations in organic synthesis, typically involving a carboxylic acid precursor. beilstein-journals.orglookchemmall.com In the context of the this compound scaffold, these reactions are used to modify derivatives that bear a carboxylic acid group, such as quinoline-3-carboxylic acids. google.com

The synthesis of quinoline-3-carboxylic acid derivatives often concludes with the introduction of various ester or amide functionalities. google.com For example, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be converted to its acid chloride, which then serves as a versatile intermediate for forming amides by reacting with hydrazines or other amines. researchgate.net A variety of coupling agents have been developed for the direct amidation of carboxylic acids under mild conditions, which can be applied to quinoline-based substrates. lookchemmall.comrsc.org These reactions are crucial for creating large libraries of compounds for biological screening, such as in the development of novel antibacterial or anticancer agents. researchgate.net

Synthesis of Biologically Relevant Hybrid Structures and Conjugates

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity. This approach aims to achieve synergistic effects, overcome drug resistance, or target multiple biological pathways. researchgate.net The this compound core is an excellent building block for this purpose, often serving as the "left-hand side" (LHS) fragment in novel bacterial topoisomerase inhibitors (NBTIs). researchgate.netnih.gov

These hybrid structures are synthesized by conjugating the quinoline moiety with other biologically active fragments. Research in this area has led to the development of potent antibacterial agents with improved pharmacological profiles. researchgate.netnih.gov For example, linking the 3-fluoro-6-methoxyquinoline scaffold to cyclobutylaryl or isoxazole (B147169) "right-hand side" (RHS) fragments has produced NBTIs with excellent in vitro activity against resistant bacterial strains like MRSA. researchgate.net Other examples include the conjugation of fluoroquinolones with heterocyclic systems like 1,3,4-oxadiazole (B1194373) or thiazolidinone to generate new compounds with potential antiproliferative activity. researchgate.net The synthesis of quinoline-based Schiff bases and their subsequent reduction is another route to hybrid structures with significant bioactivity. rsc.org

Quinoline Core Linked Moiety / Pharmacophore Resulting Hybrid Structure Biological Relevance Source
3-Fluoro-6-methoxyquinolineCyclobutylaryl groupCyclobutylaryl-substituted NBTIAntibacterial (MRSA) researchgate.netnih.gov
3-Fluoro-6-methoxyquinolineIsoxazoleIsoxazole-based NBTIAntibacterial researchgate.net
Fluoroquinolone-3-carboxylic acid1,3,4-Oxadiazole / ThiazolidinoneOxadiazole/Thiazolidinone conjugateAntiproliferative researchgate.net
6-Bromo-2-methoxyquinoline1,2,3-TriazoleQuinoline-triazole conjugateAntitubercular rsc.org
7-Chloro-2-(trifluoromethyl)quinolineMorpholine / PiperidineSchiff base precursorsAntitubercular (MTB) rsc.org

Quinolone-Diarylether Hybrid Synthesis

A significant class of derivatives emerging from the quinoline core is the quinolone-diarylether hybrids. Research has identified quinolone-3-diarylethers as a notable class of compounds. liverpool.ac.uk The synthesis of these hybrids typically involves the coupling of a quinolone moiety with a substituted diaryl ether. The ether linkage is a critical feature of these molecules, and its formation is a key step in the synthetic pathway. The general approach leverages the reactivity of the quinolone system to append the diaryl ether group, often at the C3 position, resulting in complex molecules with potential applications in various fields of chemical research. liverpool.ac.uk

Fluoroquinolone-Oxadiazole Hybrid Synthesis

The fusion of a fluoroquinolone core with a 1,3,4-oxadiazole ring represents a significant area of synthetic exploration. researchgate.netmdpi.com The primary synthetic routes to create these 3-heteroaryl fluoroquinolone hybrids involve the modification of the C-3 carboxylic acid group of a parent fluoroquinolone. mdpi.com

One common method involves the interaction of a fluoroquinolone, such as ciprofloxacin (B1669076) or norfloxacin (B1679917), with an appropriate acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.netmdpi.com This reaction sequence first forms an N-acylhydrazone intermediate, which then undergoes intramolecular cyclodehydration to yield the desired 1,3,4-oxadiazole ring directly attached to the C-3 position of the quinolone core. mdpi.com

Another approach involves converting the C-3 carboxylic acid of the fluoroquinolone into an acid chloride. This reactive intermediate is then treated with a suitable hydrazide, such as a substituted benzohydrazide, to form a diacylhydrazine derivative, which is subsequently cyclized to the oxadiazole. mdpi.com The choice of reagents and reaction conditions can be tailored to introduce a variety of substituents onto the oxadiazole ring, allowing for the creation of a library of diverse hybrid compounds. researchgate.net For example, a series of 1-cyclopropyl-6-fluoro-3-[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]-7-piperazino-1,4-dihydro-4-quinolinones have been synthesized using this methodology. researchgate.net

Parent Fluoroquinolone Reagents Resulting Hybrid Structure Reference
Ciprofloxacin4-Nitrobenzohydrazide, POCl₃1-cyclopropyl-6-fluoro-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-7-piperazinyl-1,4-dihydro-quinolin-4-one researchgate.netmdpi.com
NorfloxacinVarious acid hydrazides, POCl₃1-ethyl-6-fluoro-3-[5-(aryl)-1,3,4-oxadiazol-2-yl]-7-piperazino-1,4-dihydro-4-quinolinone derivatives mdpi.com
LomefloxacinVarious arylaminothioureas7-chloro-1-ethyl-6-fluoro-3-(5-(arylamino)-1,3,4-oxadiazol-2-yl)quinolin-4(1H)-ones researchgate.net

Metal Complex Synthesis with Quinoline Derivatives

The nitrogen atom in the quinoline ring and oxygen atoms from substituents (like the carboxyl and carbonyl groups in fluoroquinolones) act as effective coordination sites for metal ions. jscimedcentral.com This has led to the synthesis of numerous metal complexes with quinoline derivatives.

Schiff bases derived from quinoline aldehydes are versatile ligands for forming metal complexes. For instance, new Schiff bases have been synthesized by condensing 6-fluoro-2-hydroxyquinoline-3-carbaldehyde with various substituted anilines. derpharmachemica.comderpharmachemica.com These Schiff base ligands then react with metal salts, such as those of Zinc(II) and Copper(II), typically in an ethanol (B145695) solution, to form stable metal complexes. derpharmachemica.comderpharmachemica.com Spectroscopic analysis, including FT-IR, NMR, and Mass Spectrometry, is used to confirm the structure of these complexes. derpharmachemica.comderpharmachemica.com

Similarly, fluoroquinolone carboxylic acids can act as bidentate ligands, coordinating with metal ions through the carboxylate oxygen and the pyridone carbonyl oxygen. jscimedcentral.com A range of transition metal complexes with the fluoroquinolone moxifloxacin (B1663623) have been synthesized, involving metals such as Mg(II), Ca(II), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). jscimedcentral.com The formation and stoichiometry of these complexes can be studied using techniques like conductometric titrations. jscimedcentral.com

Ligand Metal Ion(s) Coordination Site(s) Reference
Schiff bases from 6-fluoro-2-hydroxyquinoline-3-carbaldehydeZn(II), Cu(II)Imine Nitrogen, Hydroxyl Oxygen derpharmachemica.comderpharmachemica.com
Moxifloxacin (a fluoroquinolone)Mg(II), Ca(II), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II)Pyridone and Carboxylate Oxygen atoms jscimedcentral.com
Hydrazone derivatives of 2-hydroxy-3-formylquinolineZn(II)Not specified researchgate.net

Stereochemical Control and Regioselectivity in Derivative Synthesis

Controlling the stereochemistry and regiochemistry during the synthesis of this compound derivatives is crucial for obtaining specific isomers with desired properties.

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of quinoline derivatives, the inherent electronic properties of the substituted ring direct the outcome of further reactions. For example, in dihalogenated quinolines, regioselective alkoxydehalogenation can be achieved. The reaction of 2,4-dichloroquinolines with a solid sodium alkoxide in toluene (B28343) preferentially yields 2-alkoxy-4-halogenoquinolines. researchgate.net The electron-withdrawing effects of the chloro and fluoro groups in compounds like 3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-one deactivate the quinoline ring, directing electrophilic substitution towards the 5-position. Conversely, the electron-donating methoxy (B1213986) group enhances electron density at adjacent positions, facilitating nucleophilic attack. A facile two-step synthesis of 3-fluoro-6-methoxyquinoline itself relies on regiocontrol, starting from p-anisidine (B42471) and 2-fluoromalonic acid, which are cyclized in the presence of phosphorus oxychloride to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556). acs.org This intermediate is then dehalogenated to give the final product. acs.org

Starting Material Reaction Major Product Controlling Factor Reference
2,4-DichloroquinolineAlkoxydehalogenation with NaOR2-Alkoxy-4-chloroquinolineDifferent reactivity of C2 and C4 halogens researchgate.net
3-Chloro-8-fluoro-6-methoxyquinolin-4(1H)-oneElectrophilic SubstitutionSubstitution at C5-positionDirecting effect of Cl and F substituents
p-Anisidine + 2-Fluoromalonic acidChlorination-Cyclization with POCl₃2,4-Dichloro-3-fluoro-6-methoxyquinolineReaction mechanism of cyclization acs.org
Arylmethyl AzidesAcid-Promoted Rearrangement3-Bromoquinoline DerivativesNature of the acid promoter and substrate acs.org

Stereochemical control involves controlling the three-dimensional arrangement of atoms in a molecule. In the synthesis of quinolone derivatives, this can be particularly relevant when creating chiral centers or geometric isomers. For example, in the synthesis of 1-(2-fluorovinyl)-4-quinolone-3-carboxylic acid derivatives, a key step involves the construction of the 2-fluorovinyl group at the N-1 position, which can result in both Z and E geometric isomers. acs.org It has been observed that the Z-isomers often exhibit different properties compared to the corresponding E-isomers, highlighting the importance of stereochemical outcomes. acs.org While detailed studies on inducing a specific stereochemistry (e.g., (S) or (R) configuration) directly at the this compound core are not extensively detailed in the provided context, the principles of stereocontrol used in related heterocyclic systems, such as using chiral auxiliaries or catalysts, are applicable. acs.org The determination of the final stereochemistry is often accomplished using advanced spectroscopic methods like 2D NMR (NOESY) experiments. researchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 3 Methoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 6-Fluoro-3-methoxyquinoline, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling patterns reveal adjacent protons.

In the ¹H NMR spectrum of a this compound scaffold, the signals can be assigned to specific protons on the quinoline (B57606) ring system and the methoxy (B1213986) substituent. Protons on the heterocyclic pyridine (B92270) ring (e.g., H-2, H-4) typically appear at lower field (higher ppm) compared to those on the carbocyclic benzene (B151609) ring (e.g., H-5, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atom. The methoxy group protons (-OCH₃) are expected to appear as a distinct singlet in the upfield region, typically around 3.8-4.0 ppm.

The fluorine atom at the C-6 position influences the chemical shifts and coupling patterns of nearby protons, particularly H-5 and H-7, through-bond scalar coupling (J-coupling). For instance, the H-5 and H-7 signals would be expected to appear as doublets of doublets due to coupling with both the adjacent proton and the fluorine atom (³JHH and ⁴JHF or ³JHF respectively).

Analysis of a related compound, 6-Fluoro-4-phenylquinoline , shows the proton at the 2-position (H-2) as a doublet at 8.88 ppm, while the H-5 proton appears as a doublet of doublets at 8.16 ppm, demonstrating coupling to both H-7 and the fluorine at C-6. rsc.org For 6-Methoxyquinoline (B18371) , the protons on the pyridine ring (H-2, H-3, H-4) appear between 7.3 and 8.7 ppm, while the methoxy protons are observed as a singlet at 3.86 ppm. chemicalbook.com

Based on these related structures, a predicted ¹H NMR data table for this compound in CDCl₃ is presented below.

Predicted ¹H NMR Data for this compound Data is illustrative and based on analyses of structurally similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~8.7Singlet (or narrow doublet)-
H-4~7.8Singlet (or narrow doublet)-
H-5~7.9Doublet of DoubletsJ(H5-F6) ≈ 9.0, J(H5-H7) ≈ 2.5
H-7~7.4Doublet of DoubletsJ(H7-H8) ≈ 9.0, J(H7-F6) ≈ 5.0
H-8~8.1Doublet of DoubletsJ(H8-H7) ≈ 9.0, J(H8-F6) ≈ 0.5
3-OCH₃~3.9Singlet-

Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment and hybridization of the carbon atoms. In this compound, the presence of electronegative nitrogen, oxygen, and fluorine atoms significantly influences the ¹³C chemical shifts.

The carbon atom attached to the fluorine (C-6) will exhibit a large C-F coupling constant (¹JCF), typically in the range of 240-250 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. rsc.org Carbons adjacent (C-5, C-7) and further away will also show smaller couplings (²JCF, ³JCF). The carbon attached to the methoxy group (C-3) will be deshielded, as will the carbons of the pyridine ring (C-2, C-4, C-8a) due to the influence of the nitrogen atom. The methoxy carbon itself will appear as a singlet in the upfield region, typically around 55-60 ppm.

For example, in 6-Fluoro-4-phenylquinoline , the C-6 carbon appears as a doublet at 160.5 ppm with a large coupling constant of J = 247.7 Hz. rsc.org In 6-Methoxyquinoline , the carbon attached to the methoxy group (C-6) resonates at 157.4 ppm, while the methoxy carbon itself is at 55.4 ppm.

Predicted ¹³C NMR Data for this compound Data is illustrative and based on analyses of structurally similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2~145Small
C-3~155Small
C-4~110Small
C-4a~128~10
C-5~110~25
C-6~160 (doublet)~250
C-7~120~10
C-8~130< 5
C-8a~148< 5
3-OCH₃~56-

Fluorine-19 NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. alfa-chemistry.com Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural confirmation. biophysics.org

In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom at the C-6 position. The chemical shift of this signal is indicative of its electronic environment on the aromatic ring. For instance, the ¹⁹F chemical shift for the related 6-Fluoro-4-phenylquinoline is observed at -112.5 ppm. rsc.org The signal for this compound is expected in a similar region. Furthermore, this signal will exhibit coupling to nearby protons, primarily H-5 and H-7, which can be observed in the ¹⁹F spectrum, providing correlational evidence that confirms the substitution pattern. This technique is particularly useful in distinguishing between isomers and confirming the successful incorporation of fluorine into the target molecule. alfa-chemistry.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). modgraph.co.uk This allows for the calculation of a unique molecular formula, which is a critical step in confirming the identity of a newly synthesized compound.

For this compound, the expected monoisotopic mass can be calculated from the exact masses of its constituent atoms (C, H, F, N, O). This experimental value from HRMS analysis would be compared to the theoretical value to confirm the molecular formula C₁₀H₈FNO.

Calculated Exact Mass for this compound

FormulaIonCalculated m/z
C₁₀H₈FNO[M+H]⁺178.0663
C₁₀H₈FNO[M+Na]⁺200.0482

This level of accuracy allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions. modgraph.co.uk

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. libretexts.org In a typical experiment, the molecular ion (precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For quinoline derivatives, fragmentation often involves the cleavage of substituent groups and characteristic losses from the ring system. In the case of this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): From the methoxy group, resulting in an ion with m/z [M-15]⁺.

Loss of carbon monoxide (CO): A common fragmentation for heterocyclic compounds, potentially following the initial loss of the methyl group, leading to an ion with m/z [M-15-28]⁺.

Loss of a methoxy radical (•OCH₃): Resulting in an ion at m/z [M-31]⁺.

The study of these fragmentation pathways provides conclusive evidence for the connectivity of the atoms within the molecule, complementing the data obtained from NMR spectroscopy. youtube.comlibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of organic molecules. Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic transitions, offering insights into the conjugated systems within the molecule.

Vibrational Analysis by IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. researchgate.net The frequencies of absorbed radiation are characteristic of the specific bonds and functional groups present in the molecule. youtube.com For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of its quinoline core and its fluoro and methoxy substituents.

The analysis of related structures, such as various fluoroquinolones and substituted quinolines, allows for the prediction of characteristic vibrational frequencies. researchgate.netnih.goviosrjournals.org The primary vibrational modes for this compound would include stretching and bending of C-H, C=C, C=N, C-F, and C-O bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the stretching vibrations of the C=C and C=N bonds within the quinoline ring are expected in the 1650-1400 cm⁻¹ region. iosrjournals.orglibretexts.org The presence of the fluorine atom introduces a C-F stretching vibration, which is anticipated to produce a strong band in the 1250-1050 cm⁻¹ range. The methoxy group is characterized by the C-O stretching vibrations, which typically result in strong absorptions between 1300 cm⁻¹ and 1000 cm⁻¹. vscht.cz

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic (Quinoline)3100 - 3000Medium
C-H StretchAliphatic (Methoxy -CH₃)2950 - 2850Medium
C=C and C=N StretchAromatic Ring (Quinoline)1600 - 1400Medium to Strong
C-O StretchAryl Ether (Ar-O-CH₃)1260 - 1200 (asymmetric) 1050 - 1000 (symmetric)Strong
C-F StretchAryl Fluoride (B91410) (Ar-F)1250 - 1100Strong
C-H Bending (out-of-plane)Aromatic (Quinoline)900 - 675Strong

Electronic Transitions and Absorbance Profiling by UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. libretexts.org In molecules with π-systems, such as this compound, the most significant electronic transitions are typically π → π* and n → π*. libretexts.orgresearchgate.net The quinoline ring system is a chromophore that absorbs strongly in the UV region.

The absorption spectrum of quinoline and its derivatives is characterized by multiple bands arising from these electronic transitions. researchgate.net The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are generally high-energy transitions that result in strong absorption bands. nih.gov The n → π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom) to an antibonding π* orbital. These transitions are of lower energy and typically result in weaker absorption bands compared to π → π* transitions. researchgate.net

Substituents on the quinoline ring can significantly influence the absorption spectrum. The fluorine atom at the 6-position and the methoxy group at the 3-position both possess lone pairs of electrons and can act as auxochromes. These groups can extend the conjugation of the π-system through resonance, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This effect generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted quinoline parent molecule.

Electronic TransitionOrbitals InvolvedExpected Wavelength RegionCharacteristics
π → πPromotion of an electron from a bonding π-orbital to an antibonding π-orbital.~250-350 nmHigh intensity (high molar absorptivity). Responsible for the main absorption bands in the quinoline system.
n → πPromotion of a non-bonding electron (from nitrogen's lone pair) to an antibonding π-orbital.>300 nmLow intensity (low molar absorptivity). Often appears as a shoulder on the longer-wavelength side of the π → π* bands.

X-ray Crystallography and Solid-State Structural Analysis

While a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases, a comprehensive understanding of its likely solid-state structure can be derived from the analysis of closely related quinoline derivatives. tandfonline.comtandfonline.com X-ray crystallography provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice, which is fundamental to understanding intermolecular interactions and packing efficiencies. mdpi.com

Crystal System and Space Group Determination

Based on crystallographic studies of substituted quinolines, it is common for these compounds to crystallize in centrosymmetric space groups within the monoclinic or triclinic systems. researchgate.net For instance, the related compound 3,6,8-trimethoxyquinoline crystallizes in the monoclinic crystal system with the space group P2₁/n. tandfonline.com This prevalence suggests a common and efficient packing mode for quinoline derivatives. Therefore, it is plausible to anticipate that this compound would adopt a similar crystal system, likely monoclinic, with a common space group such as P2₁/c or its equivalents.

Inter- and Intra-molecular Hydrogen Bonding Interactions

The molecular structure of this compound lacks classical hydrogen bond donors (e.g., -OH, -NH). Consequently, strong hydrogen bonding is not expected to be a primary feature of its crystal structure. However, the solid-state packing will likely be stabilized by a network of weaker, non-classical hydrogen bonds. mdpi.com These interactions can include C-H···N bonds, where the nitrogen atom of the quinoline ring acts as a hydrogen bond acceptor. nih.govacs.org Additionally, the oxygen atom of the methoxy group and the fluorine atom can also serve as weak hydrogen bond acceptors, leading to the formation of C-H···O and C-H···F interactions, respectively. tandfonline.com These directional interactions, although individually weak, collectively play a crucial role in dictating the supramolecular assembly of the molecules in the crystal. mdpi.com

Analysis of Molecular Packing and Conformational Landscape

The quinoline ring system is inherently planar. nih.govrsc.org It is expected that this compound will exhibit a largely planar conformation, which facilitates efficient crystal packing. A dominant feature in the packing of aromatic molecules is the presence of π-π stacking interactions between the planar quinoline rings of adjacent molecules. tandfonline.com These interactions arise from the attractive, noncovalent forces between electron-rich π-systems.

Co-crystallization Studies with Biological Targets

Co-crystallization is a powerful technique in structural biology that provides atomic-level insights into the interaction between a ligand, such as a derivative of this compound, and its biological target, typically a protein or nucleic acid. This method involves forming a crystal that contains both the biological macromolecule and the bound ligand, which is then analyzed using X-ray diffraction to generate a three-dimensional electron density map. nih.govspringernature.com The resulting model reveals the precise binding mode, orientation, and conformation of the ligand within the target's active site.

For quinoline derivatives, particularly the fluoroquinolone class of antibiotics, a primary biological target is the bacterial enzyme DNA gyrase. pnas.orgnih.gov X-ray crystal structures of fluoroquinolone-gyrase-DNA complexes have been successfully determined, revealing critical interactions that lead to the inhibition of the enzyme's function. nih.govresearchgate.net These studies show how the quinolone core intercalates into the DNA and how various substituents on the quinoline ring form specific hydrogen bonds and van der Waals interactions with amino acid residues of the GyrA and GyrB subunits of the enzyme. nih.govunimib.it

While specific co-crystallization data for this compound is not publicly available, such studies would be invaluable for structure-based drug design. By understanding how the fluorine atom at the 6-position and the methoxy group at the 3-position interact with the target, researchers can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, a crystal structure could elucidate whether the methoxy group acts as a hydrogen bond acceptor or if the fluorine atom engages in favorable electrostatic interactions within the binding pocket. This detailed structural information is crucial for optimizing the structure-activity relationship (SAR) of this class of compounds. nih.gov

The process of obtaining a co-crystal structure involves several key steps, as outlined in the table below.

StepDescriptionObjective
1. Target PreparationExpression and purification of the target protein (e.g., DNA gyrase) to high homogeneity.Obtain a stable and pure protein sample suitable for crystallization. nih.gov
2. Complex FormationIncubating the purified protein with a stoichiometric excess of the ligand (e.g., a this compound derivative) to ensure saturation of the binding sites.Form a stable protein-ligand complex in solution.
3. Crystallization ScreeningSetting up crystallization trials by mixing the protein-ligand complex with a wide range of precipitants, buffers, and salts under various conditions (e.g., temperature, pH).Identify conditions that induce the formation of well-ordered crystals.
4. X-ray DiffractionExposing a single, high-quality crystal to an intense beam of X-rays and recording the resulting diffraction pattern.Collect data on the scattering of X-rays by the electrons in the crystal. youtube.com
5. Structure Solution and RefinementUsing computational methods to process the diffraction data, calculate an electron density map, and build and refine an atomic model of the protein-ligand complex.Generate a high-resolution 3D structure that shows the precise interactions between the ligand and its biological target. springernature.com

Advanced Chromatographic and Elemental Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of synthesized compounds like this compound and its derivatives. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The purity of a sample is assessed by monitoring the eluent with a detector, typically a UV-Vis spectrophotometer, as it exits the column. A pure compound should ideally produce a single, sharp, and symmetrical peak in the chromatogram. The area under this peak is proportional to the concentration of the compound. The presence of other peaks indicates impurities, and their relative peak areas can be used to quantify the purity level, often expressed as a percentage (e.g., >95%). The retention time (the time it takes for the compound to travel through the column) is a characteristic property of the compound under specific chromatographic conditions and aids in its identification.

The table below summarizes typical HPLC parameters that could be employed for the purity assessment of functionalized quinoline derivatives.

ParameterTypical Condition/ValuePurpose
Stationary PhaseReversed-Phase C18 (Octadecyl-silica), 5 µm particle sizeProvides a nonpolar surface for separation based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile (ACN) and Water (often with 0.1% formic acid or trifluoroacetic acid)The changing solvent composition allows for the elution of compounds with a wide range of polarities. The acid improves peak shape.
Flow Rate1.0 mL/minControls the speed of the mobile phase through the column, affecting resolution and analysis time.
Column Temperature25-40 °CMaintains consistent retention times and can improve peak symmetry.
Detection Wavelength~254 nm or Diode Array Detector (DAD) scanThe quinoline ring system strongly absorbs UV light, allowing for sensitive detection. A DAD provides spectral information across a range of wavelengths.
Injection Volume5-20 µLThe amount of sample introduced onto the column for analysis.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC) is another powerful chromatographic technique used for separating and analyzing volatile and thermally stable compounds. When coupled with Mass Spectrometry (MS), the hyphenated technique GC-MS becomes an indispensable tool for both the identification and structural elucidation of compounds like this compound. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

After separation by GC, the eluted compounds enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The output is a mass spectrum, which serves as a molecular fingerprint. The molecular ion peak (M+) confirms the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides detailed structural information. Analysis of these fragments can confirm the presence of the quinoline core, the methoxy group, and the fluorine atom.

The following table lists the predicted molecular ion and plausible fragment ions that would be observed in the EI-MS spectrum of this compound.

IonProposed Structure/Fragment LostExpected m/z
[M]+•Molecular Ion177
[M - CH3]+Loss of a methyl radical from the methoxy group162
[M - CO]+•Loss of carbon monoxide149
[M - OCH3]+Loss of a methoxy radical146
[C8H4FN]+•Loss of HCN from the [M - CO]+• fragment122

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This method provides a direct measure of the elemental composition of a molecule, which is crucial for verifying the identity and purity of a newly synthesized compound like this compound or its derivatives.

The analysis is performed using a CHN analyzer, which involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by detectors. From these measurements, the mass percentages of C, H, and N in the original sample are calculated.

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the correctness of the assigned chemical structure and indicates a high degree of purity.

The table below presents hypothetical elemental analysis data for a synthesized derivative, demonstrating the comparison between theoretical and experimental values.

Compound ExampleMolecular FormulaElementCalculated (%)Found (%)
2-Chloro-6-fluoro-3-methoxyquinolineC10H7ClFNOC56.7556.81
H3.333.30
N6.626.59

Computational and Theoretical Studies of 6 Fluoro 3 Methoxyquinoline and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. These methods provide a quantum mechanical description of the electronic structure, which governs the chemical reactivity and physical properties of the compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aip.orgimperial.ac.uk For quinoline (B57606) derivatives, DFT calculations are employed to optimize molecular geometries and compute electronic properties. aip.orgtandfonline.comresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set has been shown to provide optimized quinoline geometries that are in close agreement with experimental data. tandfonline.com

DFT studies reveal key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comarabjchem.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer, which can influence properties like nonlinear optical activity. tandfonline.com For example, a computational study on quinoline derivatives demonstrated that changes in substituent positions can alter the bandgap, with a decrease from 2.75 to 2.50 eV observed in certain dimethylquinoline derivatives. nih.gov

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net In the case of 6-fluoro-3-methoxyquinoline, the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom significantly influence the electron distribution across the quinoline ring system, thereby modulating its reactivity and interaction with other molecules.

Table 1: Representative DFT Functionals and Basis Sets Used in Quinoline Derivative Studies

FunctionalBasis SetApplicationReference
B3LYP6-311G++(d,p)Geometry optimization, electronic properties tandfonline.com
B3LYP6-31G(d)Geometry optimization bohrium.com
PBE6-311++G(d,p)Optical properties tandfonline.com
B3LYP6-311G(d,p)General calculations nih.gov
LSDA6-311++G(d,p)Vibrational frequencies researchgate.net
CAM-B3LYP6-31G++(d,p)Electronic absorption and emission spectra bohrium.com

This table is interactive. Click on the headers to sort the data.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. iupac.org For flexible molecules, identifying the most stable conformation (the one with the minimum energy) is crucial for understanding their biological activity, as this is often the conformation that binds to a biological target. nih.gov

Computational methods such as molecular mechanics and quantum chemical calculations are used to explore the conformational space of a molecule and to perform energy minimization. iupac.orgnih.gov In the context of this compound and its analogues, conformational analysis helps to determine the preferred orientation of the methoxy group relative to the quinoline ring. The planarity of the quinoline ring system is generally maintained, but the rotational barrier of the methoxy group can lead to different stable conformers.

Energy minimization calculations, often performed using DFT or semi-empirical methods, refine the geometry of the molecule to its lowest energy state. This process is a prerequisite for more complex simulations like molecular docking and molecular dynamics. nih.gov For quinoline derivatives, energy minimization ensures that the starting structure for subsequent simulations is energetically favorable, leading to more reliable predictions of binding modes and affinities.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or a nucleic acid. samipubco.comnih.gov These methods are central to computer-aided drug design (CADD). nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target molecule to form a stable complex. samipubco.commdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them. arabjchem.orgnih.gov This prediction of the binding pose is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. samipubco.com

For this compound and its analogues, molecular docking has been used to predict their binding modes with various biological targets. For example, derivatives of quinoline have been docked into the active sites of enzymes like bacterial DNA gyrase and topoisomerase IV, which are targets for antibacterial agents. researchgate.netnih.gov The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. arabjchem.orgnih.gov For instance, docking studies of fluoroquinolone analogues against E. coli DNA gyrase B have shown binding affinities ranging from -6.1 to -7.2 kcal/mol. nih.gov

The accuracy of docking can be enhanced by using more advanced techniques like induced fit docking (IFD), which allows for flexibility in the receptor's binding site upon ligand binding. nih.gov

Table 2: Examples of Molecular Docking Studies on Quinoline Analogues

Ligand/AnalogueTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Quinoline DerivativesP-glycoprotein6C0Vup to -9.22 nih.gov
Quinoline DerivativesSerine/threonine-protein kinase 10 (STK10)6I2Y-5.1 to -7.9 mdpi.com
Fluoroquinolone AnaloguesE. coli DNA gyrase B6F86-6.1 to -7.2 nih.gov
Quinoline-stilbene DerivativesE. coli DNA gyrase BNot specifiedup to -7.1 researchgate.net
QuinolinesAcetylcholinesteraseNot specifiedNot specified researchgate.net

This table is interactive. Click on the headers to sort the data.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. mdpi.comnih.gov Starting from the docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the observation of conformational changes and the stability of interactions. doi.org

For complexes involving this compound analogues, MD simulations can assess the stability of the predicted binding pose. nih.govdoi.org Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration are monitored to evaluate the stability of the complex. doi.org These simulations can reveal if the initial interactions observed in docking are maintained over time and can identify other transient interactions that may be important for binding. mdpi.com MD simulations have been used to study the interaction of quinoline derivatives with various targets, including efflux pumps in Acinetobacter baumannii and melanin-concentrating hormone receptor 1 (MCHR1). nih.govmdpi.com

Binding Affinity Prediction Methodologies

Accurately predicting the binding affinity (often expressed as the binding free energy, ΔG_bind) of a ligand to its target is a major goal of computational drug design. nih.govbiorxiv.org While docking scores provide a rough estimate, more rigorous methods are often needed for higher accuracy. rsc.org

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques used to calculate binding free energies from MD simulation trajectories. nih.govrsc.org These methods calculate the free energy of the complex, the free receptor, and the free ligand in a solvent, and the binding free energy is the difference between these values. nih.gov

The total free energy in MM/PBSA and MM/GBSA is typically composed of the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area). nih.govfrontiersin.org

In Silico Approaches for Quantitative Binding Predictions

In the realm of drug discovery, predicting how strongly a potential drug molecule (a ligand) will bind to its biological target (a receptor) is a critical step. In silico methods, which are computer-based simulations, are invaluable for this purpose. These approaches can significantly reduce the time and cost associated with experimental screening of large compound libraries.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a ligand to a target protein. For instance, studies on quinoline derivatives have utilized molecular docking to evaluate their potential as antibacterial agents by predicting their binding to enzymes like E. coli DNA gyrase B and human topoisomerase IIα. researchgate.netnih.gov In one such study, synthesized quinoline analogues demonstrated binding affinities ranging from -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B. researchgate.net This suggests a strong interaction between the compounds and the enzyme, highlighting their potential as inhibitors.

The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand and the receptor are required. These are often obtained from crystallographic databases or predicted using homology modeling. Then, a docking algorithm explores various possible binding poses of the ligand within the receptor's binding site. Finally, a scoring function estimates the binding affinity for each pose. nih.gov

The accuracy of these predictions is crucial. Researchers often validate their in silico results by comparing them with experimental data. For example, a study on α-amino acid functionalized 6-fluoro quinolones showed a good correlation between the docking scores and the experimentally observed antibacterial activity. researchgate.net This validation provides confidence in the predictive power of the computational models.

Furthermore, in silico approaches are not limited to predicting binding affinities. They can also elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. acs.org This detailed understanding of the binding mode is instrumental in guiding the rational design of more potent and selective inhibitors. For example, identifying key amino acid residues in the binding pocket that interact with the ligand allows for targeted modifications of the ligand's structure to enhance these interactions. nih.gov

Table 1: Binding Affinities of Quinoline Analogues Against Bacterial Enzymes

Compound/Analogue Target Enzyme Binding Affinity (kcal/mol)
Quinoline Analogues E. coli DNA Gyrase B -6.1 to -7.2 researchgate.net
Quinoline Analogues Human Topoisomerase IIα -6.8 to -7.4 researchgate.net
α-amino acid functionalized 6-fluoro quinolones DNA gyrase enzyme -6.83 to -8.81 (GLIDE score) niscpr.res.in
1,2,3-triazole of 8-hydroxyquinoline (B1678124) Fungal Lanosterol 14-α-demethylase -9.7 acs.org
Glycyrrhetinic acid PD Target -12.7 nih.gov
E. resveratroloside PD Target -11.7 nih.gov

Structure-Activity Relationship (SAR) Modeling

QSAR and Cheminformatics Applications for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov This predictive capability is highly valuable in drug discovery for prioritizing which compounds to synthesize and test. u-strasbg.fr

Cheminformatics plays a crucial role in QSAR by providing the tools to represent and analyze chemical structures. nih.gov This includes the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. u-strasbg.fr These descriptors are then used as the independent variables in the QSAR model.

A study on 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones provides a concrete example of QSAR application. Researchers developed a QSAR model to predict the cytotoxicity of these compounds against a Chinese Hamster Ovary cell line. nih.gov The model, which had a predictive value of 92.27%, revealed that the number of hydrogen atoms was directly proportional to cytotoxicity. It also suggested that excluding sulfur and nitrogen atoms and having less bulky cyclopropyl (B3062369) rings could lead to more potent compounds. nih.gov Based on these findings, a new molecule, REPUBLIC1986, was designed with a predicted high activity. nih.gov

The development of a robust QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance. nih.gov Various statistical methods, such as multiple linear regression and machine learning algorithms, can be used to generate the QSAR equation. nih.gov

The insights gained from SAR and QSAR studies are fundamental for medicinal chemists. For example, the discovery that adding a fluorine atom at the C-6 position and a piperazine (B1678402) group at the C-7 position of the quinolone scaffold significantly increased antibacterial activity was a key finding from SAR studies. nih.gov This knowledge has guided the development of subsequent generations of fluoroquinolone antibiotics. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful methods to investigate the intricate details of chemical reactions at the molecular level. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways. This is particularly useful for understanding complex organic reactions and for optimizing reaction conditions.

Density Functional Theory (DFT) is a widely used computational method for studying electronic structures and reactivity. rsc.orgmdpi.com It can be employed to calculate the energies of reactants, products, and transition states, thereby providing insights into the thermodynamics and kinetics of a reaction. rsc.org For instance, DFT calculations can help to understand how different substituents on the this compound scaffold might influence its reactivity in various chemical transformations.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are another valuable tool, especially for studying reactions in large systems like enzymes. mpg.de In this approach, the reactive part of the system is treated with a high-level quantum mechanical method, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. mpg.de This allows for the study of enzymatic reactions where the protein environment plays a crucial role in catalysis.

Computational tools can also be used to predict the outcomes of chemical reactions. Machine learning models, trained on large datasets of known reactions, can predict the products of a given set of reactants with a certain degree of accuracy. frontiersin.org While still an evolving field, these methods hold the promise of accelerating the discovery of new synthetic routes.

The elucidation of reaction mechanisms through computational chemistry is not merely an academic exercise. It has practical implications for chemical synthesis. By understanding the mechanism, chemists can devise strategies to improve reaction yields, reduce byproducts, and develop more efficient and sustainable synthetic processes. For example, understanding the mechanism of a nucleophilic substitution on the quinoline core can help in selecting the optimal reagents and conditions to achieve the desired product.

Biological Activities and Molecular Mechanisms in Vitro and Non Clinical Investigations

Enzyme Inhibition Studies

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Derivatives of 6-fluoro-3-methoxyquinoline have been identified as a novel class of bacterial topoisomerase inhibitors (NBTIs), distinct from fluoroquinolones. These compounds target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. umsha.ac.iracs.orgnih.gov The inhibitory action against these enzymes disrupts DNA replication and transcription, ultimately leading to bacterial cell death. The core structure, including the 3-fluoro and 6-methoxy substitutions on the quinoline (B57606) ring, has been shown to favorably influence the inhibitory activity against both enzymes. acs.org

Research has focused on optimizing these derivatives to enhance their potency and spectrum of activity. One study reported on a series of cyclobutylaryl-substituted NBTIs based on the 3-fluoro-6-methoxyquinoline (B1245202) scaffold. researchgate.netdiscovery.csiro.aunih.gov An exemplary compound from this series, designated as Compound 14 , demonstrated potent in vitro activity against a range of bacterial strains, including Staphylococcus aureus. researchgate.netdiscovery.csiro.aunih.gov Enhanced inhibition of topoisomerase IV, in particular, was correlated with improved activity against S. aureus strains that have developed resistance to other NBTIs. researchgate.netdiscovery.csiro.au

The mechanism of these NBTIs involves stabilizing the enzyme-DNA complex, which obstructs the normal catalytic cycle of DNA supercoiling and relaxation. Unlike fluoroquinolones which typically induce double-stranded DNA breaks, some of these novel inhibitors primarily stabilize single-stranded breaks. researchgate.net The development of these 3-fluoro-6-methoxyquinoline derivatives represents a promising avenue for creating new antibacterial agents to combat drug-resistant bacteria. acs.orgresearchgate.netnih.gov

Table 1: In Vitro Antibacterial Activity of a 3-Fluoro-6-methoxyquinoline Derivative (Compound 14)

Strain MIC₉₀ (μg/mL)
S. aureus 0.125

Data sourced from Mitton-Fry et al., 2017. researchgate.netdiscovery.csiro.aunih.gov

Topoisomerase I Inhibition

Currently, there is no scientific literature available that specifically investigates the inhibitory activity of this compound or its direct derivatives against topoisomerase I. The available research on this compound class focuses on its role as a novel bacterial topoisomerase inhibitor (NBTI), which targets bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. acs.orgresearchgate.net

Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition

There are no available scientific studies that have evaluated this compound or its direct derivatives for inhibitory activity against matrix metalloproteinases MMP-2 and MMP-9. While other quinoline derivatives, such as those based on an 8-hydroxyquinoline (B1678124) scaffold, have been investigated as MMP inhibitors, this specific activity has not been reported for the this compound core structure. nih.govnih.gov

Cholinesterase (AChE and BChE) Inhibition

While direct studies on this compound are limited, research into structurally related quinoline derivatives highlights the potential for this class of compounds to inhibit cholinesterases, enzymes significant in the pathology of Alzheimer's disease. umsha.ac.irumsha.ac.ir

One study on a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives found that while activity against acetylcholinesterase (AChE) was minimal, compounds featuring a 3-methoxyphenyl (B12655295) group showed significant inhibitory activity against butyrylcholinesterase (BChE). umsha.ac.irumsha.ac.ir The presence of the 3-methoxy group was identified as playing an important role in the inhibitory action. umsha.ac.irumsha.ac.ir The most potent compounds in this series, which also incorporated a fluorine atom on a benzyl (B1604629) ring, exhibited strong anti-BChE activity. umsha.ac.irumsha.ac.ir For instance, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.00 ± 0.07 μM against BChE. umsha.ac.ir

Separately, research on tacrine (B349632) analogues has shown that substitutions on the quinoline ring, including fluorine, can enhance potency. For example, 6-fluorotacrin-1-ol was found to be a more potent AChE inhibitor than the parent drug, tacrine. psu.edu These findings suggest that the this compound scaffold contains features that may be conducive to cholinesterase inhibition, although direct experimental validation is required.

Table 2: BChE Inhibitory Activity of a Structurally Related Methoxy-quinoline Derivative

Compound Enzyme IC₅₀ (μM)
2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (6l) BChE 1.00 ± 0.07

Data sourced from Chehardoli et al., 2022. umsha.ac.ir

α-Glucosidase Inhibition

Derivatives of the quinoline scaffold have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in managing type 2 diabetes. researchgate.netnih.gov While direct studies on this compound are not available, research on closely related structures, such as quinoline-1,3,4-oxadiazole and quinoline-1,2,3-triazole hybrids, provides insight into this potential activity. nih.gov

One study identified a series of quinoline-oxadiazole Schiff base derivatives as potent α-glucosidase inhibitors, with IC₅₀ values ranging from 2.60 to 102.12 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 38.25 ± 0.12 μM). researchgate.net Another study on quinoline hybrids reported that a derivative featuring a p-fluorobenzyl group (Compound 4k ) showed notable α-glucosidase inhibition with an IC₅₀ value of 23.69 µM. nih.gov These findings indicate that the quinoline core, particularly when functionalized with fluorine and other moieties, is a promising scaffold for developing effective α-glucosidase inhibitors.

Table 3: α-Glucosidase Inhibitory Activity of a Structurally Related Fluoro-quinoline Derivative

Compound Enzyme IC₅₀ (μM) Standard
p-Fluorobenzyl quinoline hybrid (4k) α-Glucosidase 23.69 Acarbose (IC₅₀ = 17.85 µM)

Data sourced from Al-Warhi et al., 2022. nih.gov

Lipoxygenase (LOX) Inhibition

There is no direct research on the lipoxygenase (LOX) inhibitory activity of this compound. However, studies on related quinolinone structures suggest that the 6-fluoro-quinoline moiety can be a component of LOX inhibitors. Lipoxygenases are enzymes involved in inflammatory pathways. mdpi.com

A study investigating 4-hydroxy-2-quinolinone-3-carboxamides identified an N-phenyl derivative possessing a 4-fluoro-phenyl group (Compound 3s ) as a potent lipoxygenase inhibitor with an IC₅₀ value of 10 μM. mdpi.com This compound shares the 6-fluoro substitution on the quinolinone ring. This finding suggests that the 6-fluoro-quinoline scaffold has the potential to be incorporated into the design of novel LOX inhibitors, though further investigation of the specific this compound structure is needed to confirm this activity.

Table 4: Lipoxygenase Inhibitory Activity of a Structurally Related 6-Fluoro-quinolinone Derivative

Compound Enzyme IC₅₀ (μM)
N-(4-fluoro-phenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (3s) Soybean LOX 10

Data sourced from Pontiki et al., 2022. mdpi.com

Receptor Binding and Molecular Recognition Studies

A review of the scientific literature did not yield specific studies detailing the binding affinity or molecular recognition mechanisms of this compound with the Insulin-like Growth Factor-I Receptor (IGF-1R).

Derivatives incorporating a 6-fluoroquinoline (B108479) moiety have been investigated as potent and selective antagonists for the dopamine (B1211576) D3 receptor (D3R), which is a target for developing treatments for substance use disorders. nih.govacs.org In a series of 4-phenylpiperazine compounds, the inclusion of a 6-fluoroquinoline-3-carboxamide (B11906023) as the "arylamide terminus" was explored to enhance metabolic stability and receptor affinity. acs.org

These studies demonstrated that analogues containing the 6-fluoroquinoline structure displayed high affinity for the D3 receptor. acs.org Specifically, 2,3-diCl-phenylpiperazine analogues featuring a 6-fluoroquinoline tail were found to be highly selective for the D3R over the D2R. For instance, compounds designated in the research as 36 and 37 (which contain the 6-fluoroquinoline core) exhibited D2R/D3R selectivity ratios of 69 and 103, respectively. acs.org This indicates a significantly higher binding affinity for the D3 receptor compared to the D2 receptor. The high selectivity is attributed to the interaction of the arylamide portion of the molecule with a secondary binding pocket that is topographically different between the D2R and D3R subtypes. nih.gov

Table 1: Dopamine Receptor Selectivity of 6-Fluoroquinoline Derivatives

Compound MoietyD2R/D3R Selectivity RatioReference
2,3-diCl-phenylpiperazine analogue with 6-F-quinoline (Cmpd. 36)69 acs.org
2,3-diCl-phenylpiperazine analogue with 6-F-quinoline and 3-OH linker (Cmpd. 37)103 acs.org

Based on the available scientific literature, there are no specific reports on the use of this compound as a chemosensor for anion recognition or for developing sensing mechanisms for fluoride (B91410) or carboxylate anions.

Beyond neurotransmitter receptors, derivatives of this compound have been identified as potent inhibitors of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. nih.govacs.org These type II topoisomerases are critical for bacterial DNA replication, making them validated targets for antibacterial agents. researchgate.netnih.gov

A series of novel bacterial topoisomerase inhibitors (NBTIs) based on a 3-fluoro-6-methoxyquinoline scaffold demonstrated excellent in vitro activity against clinically relevant pathogens. nih.govdiscovery.csiro.au One of the optimized compounds from this series, which incorporates a cyclobutylaryl substitution, showed potent inhibition of Staphylococcus aureus. nih.gov The enhanced inhibition of topoisomerase IV by these derivatives correlated with improved activity against bacterial strains that have developed resistance to other inhibitors. nih.gov The binding of these compounds to a distinct site on the enzyme complex is responsible for their effectiveness and reduced cross-resistance with traditional fluoroquinolones. researchgate.net

Table 2: Antibacterial Activity of a 3-Fluoro-6-methoxyquinoline Derivative

Compound ClassTarget OrganismActivity (MIC90)Target EnzymesReference
Cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline (Cmpd. 14)S. aureus0.125 µg/mLDNA Gyrase, Topoisomerase IV nih.gov

In Vitro Cellular Activity Studies (Mechanistic Focus)

The quinoline scaffold, particularly when fluorinated, is a common feature in compounds designed to have antiproliferative effects. ekb.egmdpi.comresearchgate.net Various derivatives of 6-fluoroquinoline have been evaluated in in vitro studies for their cytotoxic activity against human cancer cell lines, revealing mechanisms that include cell cycle arrest and the induction of apoptosis. tandfonline.comnih.gov

Fluoroquinolone derivatives have been shown to exert their anticancer effects by targeting human topoisomerase II, an enzyme analogous to the bacterial targets DNA gyrase and topoisomerase IV. researchgate.nettandfonline.com This inhibition disrupts DNA replication in cancer cells, leading to cell death. ekb.eg For example, certain ciprofloxacin (B1669076) derivatives were found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Other studies on novel fluoroquinolone derivatives reported potent cytotoxicity against T-24 bladder cancer and PC-3 prostate cancer cell lines, with activity levels exceeding that of the reference drug doxorubicin. tandfonline.com While these studies are on derivatives and not the parent compound this compound, they establish the mechanistic potential of the core fluoroquinolone structure in producing antiproliferative effects through topoisomerase II inhibition and subsequent cell cycle disruption. tandfonline.comnih.gov

Table 3: In Vitro Anticancer Activity of Selected Fluoroquinolone Derivatives

Compound ClassCell LineActivity (GI50 Mean Value)Proposed MechanismReference
Ciprofloxacin Hydrazide Derivative (Cmpd. II)NCI-60 Panel3.30 µMTopoisomerase II Inhibition, G2/M Arrest nih.gov
Ciprofloxacin Hydrazide Derivative (Cmpd. IIIb)NCI-60 Panel2.45 µMTopoisomerase II Inhibition, G2/M Arrest nih.gov

Anti-proliferative Mechanisms in Human Cancer Cell Lines

Derivatives of this compound have demonstrated notable anti-proliferative effects against a range of human cancer cell lines. The mechanisms often involve the induction of oxidative stress and apoptosis.

For instance, a copper complex of 6-methoxyquinoline (B18371) (Cu6MQ) was shown to be effective against the human lung carcinoma cell line, A549, with a half-maximal inhibitory concentration (IC50) of 57.9 µM after 24 hours of exposure. conicet.gov.ar This complex was found to decrease cell proliferation and induce apoptosis. conicet.gov.ar Similarly, a derivative known as 6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10) exhibited potential anticancer activity against human osteogenic sarcoma U-2 OS cells. nih.gov

Other quinoline derivatives have also been evaluated. A series of 2-chloroquinazoline (B1345744) derivatives showed anti-proliferative activity against A549 and HepG2 cell lines. nih.gov In studies on other cell lines, Schiff bases derived from xanthotoxin were tested against cervical carcinoma (HeLa) cells, and other derivatives showed inhibitory effects on stomach cancer (BGC-823) cells. mdpi-res.com While not direct derivatives of this compound, these findings on related structures underscore the potential of the quinoline scaffold in cancer research. arabjchem.org

Table 1: Anti-proliferative Activity of Quinoline Derivatives in Human Cancer Cell Lines

Compound/DerivativeCell LineReported ActivityCitation
Copper(II) complex with 6-methoxyquinoline (Cu6MQ)A549 (Lung Carcinoma)IC50: 57.9 µM (24h exposure) conicet.gov.ar
6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10)U-2 OS (Osteosarcoma)Demonstrated potential anticancer activity. nih.gov
2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b)A549 (Lung Carcinoma)IC50: 3.68 µM nih.gov
2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b)HepG2 (Liver Cancer)IC50: 2.04 µM nih.gov

Anti-metastatic Mechanisms in Cellular Models

The anti-metastatic potential of this compound derivatives has been specifically investigated in human osteosarcoma U-2 OS cells. A study focused on the derivative LJJ-10 found that it inhibited the migration and invasion of these cancer cells, which are crucial steps in the metastatic cascade. nih.gov

The mechanism behind this anti-metastatic effect involves the targeting of the insulin-like growth factor-I receptor (IGF-1R). nih.gov LJJ-10 was also found to inhibit the enzymatic activities of matrix metalloproteinase-2 (MMP-2) and MMP-9. These enzymes are critical for the degradation of the extracellular matrix, a process that allows cancer cells to invade surrounding tissues and metastasize. The compound suppressed the protein and mRNA levels of both MMP-2 and MMP-9 in a concentration-dependent manner. nih.gov

Antibacterial Activity against Specific Strains

Novel derivatives of 3-fluoro-6-methoxyquinoline have emerged as a promising class of antibacterial agents that function as novel inhibitors of bacterial type II topoisomerases (NBTIs). nih.govresearchgate.net Their primary mechanism of action is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov

An optimized series of these derivatives demonstrated excellent in vitro activity against Staphylococcus aureus, including strains with mutations that confer resistance to other NBTIs. One particular compound from this series, designated as compound 14, exhibited a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) of 0.125 µg/mL against S. aureus. nih.govresearchgate.net This highlights the potential of this chemical scaffold in combating antibiotic-resistant bacteria. The general class of fluoroquinolones is known for its broad-spectrum activity, although specific data for this compound against E. coli, B. subtilis, and P. falciparum was not detailed in the provided search context.

Table 2: Antibacterial Activity of a 3-Fluoro-6-methoxyquinoline Derivative

Compound/DerivativeBacterial StrainMechanism of ActionReported Activity (MIC90)Citation
Cyclobutylaryl-substituted NBTI (Compound 14)S. aureusInhibition of DNA Gyrase and Topoisomerase IV0.125 µg/mL nih.govresearchgate.net

Antioxidant Mechanisms

The quinoline structure is associated with antioxidant activities. Metal complexes of 6-methoxyquinoline have been shown to induce oxidative stress in cancer cells, a potential mechanism for their antitumor effects. conicet.gov.ar Specifically, a copper complex of 6-methoxyquinoline (Cu6MQ) was found to significantly increase levels of hydrogen peroxide in A549 lung cancer cells. conicet.gov.ar This leads to a reduction in the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG), indicating a state of oxidative stress. conicet.gov.ar

Standard assays to measure antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and lipid peroxidation inhibition assays. mdpi.comjmatonline.com The DPPH assay measures the ability of a compound to act as a free radical scavenger. jmatonline.com Lipid peroxidation inhibition assays, such as the thiobarbituric acid (TBA) method, assess the ability to prevent the oxidative degradation of lipids. mdpi.comjmatonline.com While these are common methods, specific data for this compound in these assays was not available in the provided search results.

Anti-inflammatory Mechanisms in Cellular Assays

Quinoline derivatives have been investigated for their anti-inflammatory properties. Studies on related 2-substituted 3-arylquinoline derivatives have shown that they can inhibit inflammatory responses in lipopolysaccharide (LPS)-activated macrophage cells. mdpi.com

The mechanisms underlying this anti-inflammatory activity include the inhibition of nitric oxide (NO) production at non-cytotoxic concentrations. Furthermore, these compounds significantly decreased the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com This effect is linked to the suppression of inducible nitric oxide synthase (iNOS) expression and the attenuation of NF-κB activity. mdpi.com

Effects on Cellular Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with critical cellular signaling pathways, particularly the MAPK (mitogen-activated protein kinase) and AKT (protein kinase B) pathways. These pathways regulate a multitude of cellular processes, including proliferation, differentiation, and survival. genome.jpthermofisher.com

In the context of its anti-metastatic effects in U-2 OS osteosarcoma cells, the derivative LJJ-10 was found to suppress downstream MAPK/AKT signaling. nih.gov This was evidenced by a reduction in the phosphorylation levels of key proteins in these pathways, including JNK, p38, ERK, and AKT. nih.gov This suppression is linked to the compound's targeting of the IGF-1R. nih.gov Additionally, other quinoline derivatives have been shown to suppress the phosphorylation of MAPKs in LPS-activated macrophages, contributing to their anti-inflammatory effects. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies help to understand how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. For quinoline derivatives, several key structural features have been identified.

Substitution at Position 3: For certain biological activities, such as α2C-adrenoceptor antagonism, a substituent at the 3-position of the quinoline ring is considered critical. acs.org

Fluorine at Position 6: The fluorine atom at the 6-position is thought to enhance electronegativity. This can improve the binding of the molecule to hydrophobic pockets within enzymes.

Methoxy (B1213986) Group: The position of the methoxy group can modulate important properties like solubility and metabolic stability.

Antibacterial Potency: In the development of 3-fluoro-6-methoxyquinoline derivatives as antibacterial agents, SAR studies revealed that enhanced inhibition of Topoisomerase IV correlated with improved activity against resistant S. aureus strains. nih.gov Furthermore, studies on related thiadiazoloquinolones indicated that a cyclopropyl (B3062369) group at the N-9 position was a highly favorable substituent for antibacterial activity. tandfonline.com

These insights are crucial for the rational design and optimization of new therapeutic agents based on the this compound scaffold.

Correlating Structural Modifications with In Vitro Efficacy

The biological efficacy of quinoline derivatives is intrinsically linked to their structural characteristics. The introduction of different functional groups and their positions on the quinoline ring can significantly influence their activity.

For instance, a series of novel 2-substituted-4-amino-6-halogenquinolines were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. The results indicated that the introduction of an ethylene (B1197577) linkage between the quinoline nucleus and an aryl moiety significantly improved activity. mdpi.com Specifically, a compound bearing a 4-methoxystyryl group at the C-2 position and a 3-(dimethylamino)-1-propylamino substituent at the C-4 position demonstrated potent antiproliferative activity. mdpi.com

In another study, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives were synthesized. Structure-activity relationship (SAR) studies revealed that substitution at the N-terminal of the piperidinyl moiety with a heterocyclic ring was crucial for their antiproliferative activity. nih.gov

Furthermore, the development of isothiazoloquinolones (ITQs) with modifications at the 6-, 7-, and 8-positions has been explored. The addition of a methoxy group at C-8 was found to increase antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) while decreasing cytotoxicity. acs.org

The following table summarizes the in vitro efficacy of selected quinoline derivatives with various structural modifications.

Compound IDModificationBiological ActivityCell Line/OrganismIC50/MICReference
8e 2-(4-methoxystyryl)-4-(3-(dimethylamino)-1-propylamino)-6-haloquinolineAntiproliferativeH-4600.03 µM mdpi.com
5a 6-fluoro-3-(1-(substituted heterocyclic)-4-piperidinyl)-1,2-benzisoxazoleAntiproliferativeHeLa, HT-29, MCF-7, HepG-2Potent nih.gov
7g 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9H-isothiazolo[5,4-b]quinoline-3,4-dioneAntibacterial (anti-MRSA)S. aureusMIC90 = 0.5 µg/mL acs.org

Impact of Substituent Position and Nature on Activity

The position and nature of substituents on the quinoline scaffold are critical determinants of biological activity. SAR studies have consistently shown that even minor changes in substituent placement can lead to significant differences in efficacy and selectivity.

The introduction of a fluorine atom at the C-6 position of the quinoline ring has been a particularly successful strategy, leading to the development of widely used fluoroquinolone antibiotics with markedly improved antimicrobial activity. mdpi.com Similarly, in a series of indolizinoquinolinedione derivatives, fluorinated compounds demonstrated high inhibition of DNA topoisomerase IB. sysu.edu.cn

The nature of the substituent also plays a pivotal role. For example, in a study of xanthine (B1682287) derivatives, substitutions with 4-methyl-quinazolin-2-yl-methyl and α-naphtylmethyl groups at the N-1 position resulted in better inhibitory effects on dipeptidyl peptidase 4 (DPP-4) compared to a 6-fluoro-7-chloro-4-methoxyquinoline-3-yl-methyl substitution. jst.go.jp

Research on isothiazoloquinolones revealed that removing the fluorine from the C-6 position or replacing the C-8 carbon with a nitrogen atom compromised anti-MRSA activity. acs.org Conversely, adding a methoxy substituent to C-8 enhanced antibacterial activity. acs.org

The table below illustrates the impact of substituent position and nature on the activity of various quinoline derivatives.

Compound SeriesSubstituent PositionSubstituent NatureImpact on ActivityReference
FluoroquinolonesC-6FluorineMarkedly improved antimicrobial activity mdpi.com
IndolizinoquinolinedionesC-7FluorineHigh TOP1 inhibition sysu.edu.cn
Xanthine DerivativesN-14-methyl-quinazolin-2-yl-methylBetter DPP-4 inhibition jst.go.jp
IsothiazoloquinolonesC-6FluorineEssential for anti-MRSA activity acs.org
IsothiazoloquinolonesC-8MethoxyIncreased anti-MRSA activity acs.org

Scaffold Optimization for Targeted Biological Response

Scaffold optimization is a key strategy in medicinal chemistry to enhance the desired biological response of a lead compound while minimizing off-target effects. The quinoline scaffold, being a "privileged structure," provides a versatile platform for such optimization. researchgate.net

One approach to optimization involves the synthesis of novel derivatives with specific structural features designed to interact with a particular biological target. For example, novel 3-fluoro-6-methoxyquinoline derivatives have been developed as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov In one study, an optimized series of cyclobutylaryl-substituted NBTIs (novel bacterial topoisomerase inhibitors) demonstrated excellent in vitro activity against S. aureus. nih.gov

Another optimization strategy involves the bioisosteric replacement of parts of the quinoline scaffold. For instance, replacing the quinolone nucleus with an 1,8-naphthyridone core was found to be beneficial for anti-HIV activity when combined with appropriate functional groups at other positions. researchgate.net

Furthermore, the identification of novel scaffolds through high-throughput screening can lead to the discovery of inhibitors with new modes of action. A screen of over 31,000 compounds identified a quinoline-based scaffold as a novel inhibitor of ten-eleven translocation dioxygenase 2 (TET2). nih.gov Subsequent SAR studies led to the identification of optimized inhibitors. nih.gov

The following table provides examples of scaffold optimization strategies for targeted biological responses.

Original Scaffold/LeadOptimization StrategyTargetResulting Compound/SeriesImproved PropertyReference
6-desfluoroquinolonesBioisosteric replacement of quinolone with 1,8-naphthyridoneHIV-11,8-naphthyridone derivativesEnhanced anti-HIV activity researchgate.net
NBTIsCyclobutylaryl substitutionBacterial Topoisomerase IVCompound 14Enhanced inhibition and in vitro activity nih.gov
General QuinolineHigh-throughput screening and SARTET28-fluoro-3-iodoquinoline-5-sulfonic acidNovel TET2 inhibitor nih.gov

Applications in Medicinal Chemistry Research Excluding Clinical Development

Development as Key Building Blocks and Molecular Scaffolds

The utility of 6-fluoro-3-methoxyquinoline as a foundational chemical entity is well-documented in synthetic and medicinal chemistry. It serves as a key intermediate and molecular scaffold from which more complex, biologically active molecules are constructed. Its value lies in the predictable reactivity of the quinoline (B57606) ring system, which allows for selective modifications at various positions.

Dimethyl 2-fluoromalonate has also been employed for the large-scale synthesis of 3-fluoroquinoline (B1210502) derivatives, which were subsequently used to create novel antibacterial drug candidates. worktribe.com The quinoline core itself, defined by the fusion of a benzene (B151609) and a pyridine (B92270) ring, offers numerous sites for chemical substitution. mdpi.com The addition of functional groups can significantly alter a molecule's solubility, stability, and affinity for biological targets. mdpi.com Halogenated quinoline building blocks, such as this compound, are frequently used in medicinal chemistry programs to generate libraries of compounds for screening and development. thieme-connect.comresearchgate.net For instance, 6-methoxyquinoline (B18371) is a known precursor in the synthesis of 3-fluoro-6-methoxyquinoline (B1245202) derivatives that have been investigated as inhibitors of bacterial enzymes. nbinno.com

Lead Generation and Optimization Strategies for Potential Therapeutic Agents

The this compound scaffold has been instrumental in lead generation and optimization campaigns targeting various diseases. A prominent example is the development of novel inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov In this research, an optimized series of cyclobutylaryl-substituted derivatives of 3-fluoro-6-methoxyquinoline were synthesized as non-fluoroquinolone inhibitors of bacterial type II topoisomerases (NBTIs). nih.gov

Structure-activity relationship (SAR) studies led to the identification of a lead compound, which demonstrated excellent activity in both in vitro and in vivo models of bacterial infection. nih.gov The optimization process revealed that enhanced inhibition of Topoisomerase IV was correlated with improved activity against S. aureus strains that had developed resistance to other NBTIs. nih.gov This iterative process of chemical modification and biological testing is a classic lead optimization strategy.

Similarly, the broader class of fluoroquinolones has been extensively modified to generate leads for anticancer therapy. mdpi.comnih.gov By conjugating fluoroquinolones with other chemical moieties, such as fatty acids or chalcones, researchers have created new derivatives with potent antiproliferative effects against various cancer cell lines, including prostate, breast, and colon cancer. mdpi.com The SAR studies in these campaigns focus on modifying substituents at different positions of the quinoline ring to enhance cytotoxicity towards cancer cells while minimizing effects on normal cells. mdpi.comijpcbs.com For example, a series of ciprofloxacin-isatin hybrids showed excellent antibacterial activities, with one compound in particular exhibiting high potency. acs.org

The following table summarizes the optimization of a norfloxacin (B1679917) derivative against several cancer cell lines, illustrating the impact of specific structural modifications on biological activity.

CompoundCell LineIC₅₀ (µM)
Norfloxacin Derivative 73 PC3 (Prostate)2.33
MCF7 (Breast)2.27
MDA-MB231 (Breast)1.52
Norfloxacin Derivative 74 DU145 (Prostate)1.56
Data sourced from a study on fluoroquinolone derivatives as anticancer agents. mdpi.com

Design of Multi-Target Agents based on Quinoline Scaffolds

The complexity of multifactorial diseases like cancer and neurodegenerative disorders has spurred a shift from the "one-drug, one-target" paradigm to the development of multi-target-directed ligands (MTDLs). mdpi.comnih.govarxiv.org The quinoline scaffold is exceptionally well-suited for this approach, as it provides a rigid framework upon which different pharmacophores can be strategically placed to interact with multiple biological targets simultaneously. mdpi.commdpi.com This strategy can lead to synergistic therapeutic effects and may reduce the likelihood of drug resistance. mdpi.com

One research initiative focused on designing new anticancer agents based on the quinoline scaffold that could interact with more than one molecular target. mdpi.comnih.gov The study used in silico methods to design and predict the binding affinity of quinoline derivatives against three critical cancer targets: topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and the ATP-binding cassette sub-family G member 2 (ABCG2) protein. mdpi.comnih.gov The designed compounds showed promising binding affinities for all three targets, establishing their potential as multi-target drug candidates. mdpi.comnih.gov

Another study reported the development of quinolinone-carboxamide derivatives as multi-target agents with combined antioxidant and lipoxygenase (LOX) inhibitory activities. mdpi.com Certain compounds in the series demonstrated both potent inhibition of lipid peroxidation and significant LOX inhibition, making them interesting candidates for treating inflammatory conditions where both pathways are implicated. mdpi.com The development of MTDLs is an attractive strategy that can offer advantages in achieving predictable pharmacokinetics and improving patient compliance compared to combination therapies. nih.gov

Table of Designed Quinoline Derivatives and Their Predicted Multi-Target Binding Affinities

Target Protein Docking Score Range (kcal/mol)
Topoisomerase I -9.0 to -10.3
BRD4 -6.6 to -8.0
ABCG2 -8.0 to -10.0

Data sourced from an in silico study on multi-targeted inhibitors based on a quinoline scaffold. mdpi.comnih.gov

Strategies for Enhancing Metabolic Stability in In Vitro Systems

A critical aspect of preclinical drug development is ensuring that a potential therapeutic agent has adequate metabolic stability to achieve and maintain effective concentrations in the body. Compounds that are too rapidly metabolized are often poor drug candidates. The quinoline scaffold and its derivatives have been the subject of studies aimed at improving their stability in in vitro systems, such as human liver microsomes (HLMs). nih.gov

One of the key strategies involves blocking or modifying sites on the molecule that are susceptible to metabolism by cytochrome P450 (P450) enzymes. nih.gov The introduction of a fluorine atom, as in this compound, is a common tactic in medicinal chemistry to enhance metabolic stability. The strong carbon-fluorine bond can prevent metabolic oxidation at that position.

A clear example of this optimization process was reported in the development of quinoline-based phosphodiesterase 5 (PDE5) inhibitors for potential use in Alzheimer's disease. nih.gov The first-generation compounds in the series suffered from poor in vitro microsomal stability, rendering them unsuitable for further development. nih.gov Through targeted chemical modifications of the quinoline scaffold, a new series of derivatives was synthesized. One compound, 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile, emerged with significantly improved metabolic stability in HLMs, boasting a half-life (t₁/₂) of 44.6 minutes, alongside potent PDE5 inhibition. nih.gov

It has also been suggested that the sp² nitrogen atom within the quinoline ring can increase metabolic stability by coordinating directly to the heme iron of P450 enzymes, forming a stable complex that can reduce the rate of metabolism. nih.gov Research on quinoline-carboxamide analogs has shown that this type of interaction can have a profound influence on both binding affinity and metabolic fate. nih.gov These strategies, which involve subtle structural changes, are crucial for advancing quinoline-based compounds through the drug discovery pipeline. bohrium.comrsc.org

Potential Applications Beyond Biology

Sensing and Chemodosimetric Applications

The field of chemical sensing leverages molecules that can signal the presence of specific chemical species, known as analytes. Fluorescent sensors, or fluoroionophores, are particularly valuable as they can provide highly sensitive and easily detectable responses, such as a change in light emission, upon binding to an analyte. A related class of sensors, known as chemodosimeters, operates through an irreversible chemical reaction with the analyte. hueuni.edu.vnnih.gov This reaction permanently alters the sensor's structure and, consequently, its photophysical properties, leading to a detectable signal that is often proportional to the accumulated concentration of the analyte. hueuni.edu.vn

The quinoline (B57606) ring system is a popular fluorophore in sensor design. The introduction of a methoxy (B1213986) group (–OCH₃) can enhance the compound's fluorescence quantum yield and other photophysical characteristics, making it a more effective signaling unit.

Research Findings on Related Compounds

Although specific studies on 6-fluoro-3-methoxyquinoline as a sensor are scarce, research on its parent compound, 6-methoxyquinoline (B18371), and its derivatives provides strong evidence for its potential in this area.

Sensors Based on the 6-Methoxyquinoline Scaffold:

The compound 6-methoxyquinoline is a known precursor in the synthesis of fluorescent sensors for detecting both zinc (Zn²⁺) and chlorine. sigmaaldrich.comchemicalbook.innbinno.com This highlights the utility of the 6-methoxyquinoline core in the design of ion-selective probes.

A significant body of research has focused on modifying the 6-methoxyquinoline nucleus to create sophisticated sensors. For instance, strategically designed fluorescent probes containing a boronic acid group attached to a 6-methoxyquinolinium core have been developed for the detection of monosaccharides. nih.gov These sensors are designed to bind with glucose, which is crucial for applications like noninvasive glucose monitoring. nih.gov

The operational principle of these sensors involves the interaction between the boronic acid moiety, which acts as the recognition site (chelating group) for the sugar, and the 6-methoxyquinolinium part, which serves as the fluorescent reporter. The binding event alters the electronic environment of the fluorophore, leading to a change in its fluorescence emission. The spectral properties of these boronic acid-based sensors and a control compound without the boronic acid group are detailed below.

CompoundLong Wavelength Absorption (λabs, nm) in WaterEmission (λem, nm) in WaterStokes Shift (nm)
o-BMOQBA≈345≈450≈100
m-BMOQBA≈345≈450≈100
p-BMOQBA≈345≈450≈100
BMOQ (Control)≈345≈450≈100

Table 1: Spectral properties of boronic acid-based fluorescent sensors derived from 6-methoxyquinolinium (BMOQBA isomers) and a control compound (BMOQ) in water. nih.gov The large Stokes shift is advantageous for sensing applications as it minimizes interference between the excitation and emission signals. nih.gov

The data indicates that these compounds exhibit a substantial Stokes shift of approximately 100 nm, which is a desirable feature for fluorescent sensors as it allows for the easy discrimination of the emission signal from the excitation light. nih.gov

The presence of a fluorine atom at the 6-position and a methoxy group at the 3-position in this compound would be expected to influence the electronic properties of the quinoline ring through inductive and resonance effects. These modifications could potentially be harnessed to fine-tune the selectivity and sensitivity of sensors derived from this scaffold for a variety of analytes, including metal ions and small organic molecules. While the synthesis of derivatives from commercially available 3-fluoro-6-methoxyquinoline (B1245202) has been reported in the context of medicinal chemistry, their potential in materials science and sensing remains a promising area for future exploration. researchgate.net

Q & A

Q. What analytical approaches distinguish degradation products from synthetic impurities in this compound?

  • Answer : Use LC-MS/MS with fragmentation patterns to identify impurities (e.g., demethylated or oxidized byproducts). Accelerated stability studies (40°C/75% RH for 4 weeks) isolate degradation pathways. Compare with synthetic intermediates via NMR .

Advanced Technical Challenges

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Answer : Perform:
  • QSAR modeling : Correlate logP and polar surface area with bioavailability.
  • Molecular Dynamics (MD) simulations : Predict binding stability to serum albumin.
    Fluorine’s small size and high electronegativity improve metabolic stability, as seen in fluorinated drug candidates .

Q. What protocols minimize cross-contamination during large-scale synthesis of this compound derivatives?

  • Answer : Implement:
  • Closed-system reactors : Prevent airborne contamination.
  • In-line FTIR monitoring : Detect impurities in real-time.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.